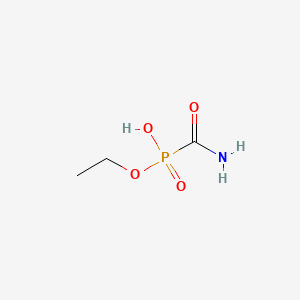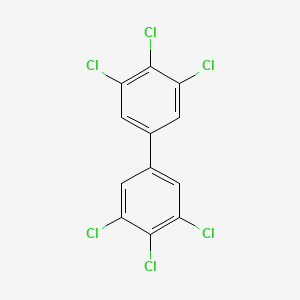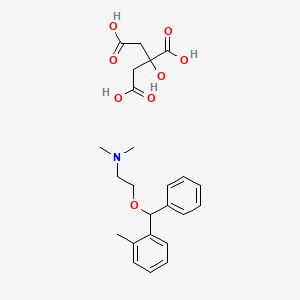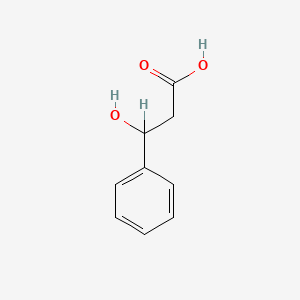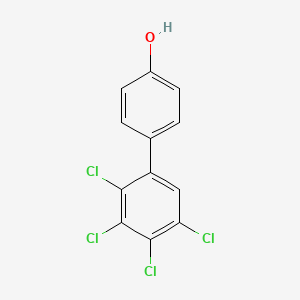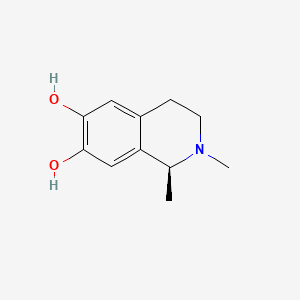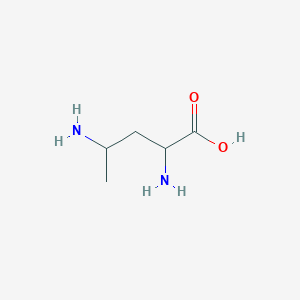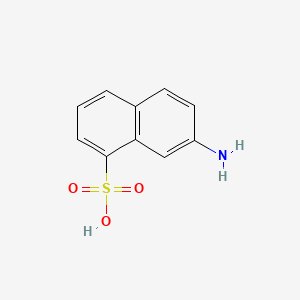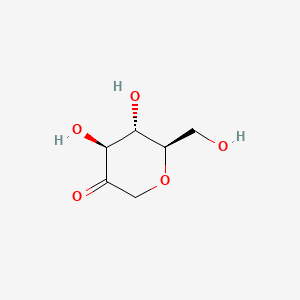
1,5-Anhydro-D-fructose
Overview
Description
1,5-Anhydro-D-fructose is a bioactive monosaccharide that is produced by the degradation of glycogen or related molecules. It is found in various natural sources, including mammalian tissues, algae, fungi, and bacteria
Mechanism of Action
Target of Action
1,5-Anhydro-D-fructose (1,5-AF) primarily targets oxytocin neurons in the paraventricular nucleus (PVN) of the hypothalamus . These neurons play a crucial role in regulating feeding behavior and energy metabolism .
Mode of Action
1,5-AF interacts with its targets by increasing the cytosolic Ca^2+ concentration of oxytocin neurons in the PVN . This interaction leads to the activation of these neurons, which in turn suppresses feeding .
Biochemical Pathways
1,5-AF is produced by the glycogenolysis in mammals and is metabolized to 1,5-anhydro-D-glucitol (1,5-AG) . It’s also produced by the action of α-1,4-glucan lyase on α-1,4-glucans, such as starch and glycogen . The enzyme This compound dehydratase catalyzes two steps in the anhydrofructose pathway process .
Pharmacokinetics
1,5-AF is efficiently absorbed from the gastrointestinal tract and excreted in the urine . 1,5-AG, the metabolite of 1,5-AF, is transported by D-fructose and D-mannose selective transporters, and sodium glucose transporter 4 (SGLT4/SCL5A9) .
Result of Action
The activation of oxytocin neurons by 1,5-AF leads to the suppression of feeding . This compound also induces anti-aging effects on aging-associated brain diseases by increasing 5’-adenosine monophosphate-activated protein kinase activity via the peroxisome proliferator-activated receptor-γ co-activator-1α/brain-derived neurotrophic factor pathway .
Action Environment
The action of 1,5-AF can be influenced by environmental factors. For instance, the gut microbiota plays a significant role in the metabolism of 1,5-AF . Additionally, the diet and gut microbes are key determinants of the molecular composition of the host’s blood .
Biochemical Analysis
Biochemical Properties
1,5-Anhydro-D-fructose plays a significant role in biochemical reactions. It is involved in the anhydrofructose pathway, where it is produced by the action of α-1,4-glucan lyase on glycogen or starch . This compound interacts with several enzymes, including this compound reductase, which catalyzes its reduction to 1,5-anhydro-D-glucitol . Additionally, this compound has been shown to modulate the gut microbiome, influencing the composition and metabolic activity of gut bacteria .
Cellular Effects
This compound affects various cellular processes. It has been reported to activate oxytocin neurons in the paraventricular nucleus, leading to suppressed feeding behavior . This compound also exhibits anti-aging effects on brain diseases by activating the AMP-activated protein kinase (AMPK) pathway, which is crucial for energy homeostasis and stress resistance . Furthermore, this compound has cytoprotective effects against proinflammatory and cytotoxic substances .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It activates oxytocin neurons by increasing cytosolic calcium concentration and c-Fos expression in the paraventricular nucleus . Additionally, it induces AMPK activation, leading to the upregulation of the peroxisome proliferator-activated receptor-γ co-activator-1α (PGC-1α) and brain-derived neurotrophic factor (BDNF) pathway . These molecular interactions contribute to its physiological effects, including satiety and neuroprotection.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, its satiety effect was sustained with peroral and intracerebroventricular administration, leading to reduced food intake . The compound’s stability and degradation in vitro and in vivo have not been extensively studied, but its long-term effects on cellular function, such as energy metabolism and stress resistance, have been documented .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving acute ischemic stroke models, intraperitoneal injection of the compound reduced cerebral infarct volume and mortality . Oral administration in stroke-prone spontaneously hypertensive rats reduced blood pressure and prolonged survival
Metabolic Pathways
This compound is involved in the anhydrofructose pathway, where it is produced from glycogen or starch by α-1,4-glucan lyase . It is further metabolized to 1,5-anhydro-D-glucitol by an NADPH-dependent reductase . This pathway plays a role in energy metabolism and glycemic control, with 1,5-anhydro-D-glucitol being used as a marker for glycemic control in diabetes patients .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is absorbed by the intestine and reabsorbed through renal tubules, forming a stable metabolic pool . The compound’s localization and accumulation within specific tissues and cells are influenced by its interactions with these transporters and proteins.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytosol and mitochondria. Its activity and function are influenced by its subcellular localization, with targeting signals and post-translational modifications directing it to specific compartments . These localizations are crucial for its role in cellular metabolism and energy homeostasis.
Preparation Methods
1,5-Anhydro-D-fructose can be synthesized both enzymatically and chemically:
Enzymatic Synthesis: This method involves the use of alpha-1,4-glucan lyase, which catalyzes the conversion of starch into this compound. This process is efficient and yields high amounts of the compound.
Chemical Synthesis: this compound can also be prepared from D-glucose or D-fructose through a series of chemical reactions.
Chemical Reactions Analysis
1,5-Anhydro-D-fructose undergoes various chemical reactions, including:
Scientific Research Applications
1,5-Anhydro-D-fructose has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,5-Anhydro-D-fructose can be compared with other similar compounds such as:
1,5-Anhydro-D-glucitol: This compound is a metabolite of this compound and is used as a marker of glycemic control in diabetes patients.
Ascopyrone P: A derivative of this compound with antimicrobial and antioxidant properties.
1-Deoxymannonojirimycin: Another derivative with potential biological activities.
Properties
IUPAC Name |
4,5-dihydroxy-6-(hydroxymethyl)oxan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-4-6(10)5(9)3(8)2-11-4/h4-7,9-10H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLOLUFOLJIQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(C(C(O1)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-1,5-Anhydrofructose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
75414-43-6 | |
| Record name | D-1,5-Anhydrofructose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107 - 112 °C | |
| Record name | D-1,5-Anhydrofructose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]furo[2,3-d]pyrimidin-2-one](/img/structure/B1202028.png)

